8:2 Fluorotelomer phosphate monoester

Catalog No.
S870951
CAS No.
57678-03-2
M.F
C₁₀H₆F₁₇O₄P
M. Wt
544.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8:2 Fluorotelomer phosphate monoester

CAS Number

57678-03-2

Product Name

8:2 Fluorotelomer phosphate monoester

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate

Molecular Formula

C₁₀H₆F₁₇O₄P

Molecular Weight

544.1

InChI

InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)

SMILES

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol 1-(Dihydrogen Phosphate);

Environmental Fate and Degradation:

  • Research has explored the biodegradation of 8:2 FT-HPO4 in soil environments. Studies indicate that it undergoes degradation by soil microbes, with an observed half-life of around 10 days. [] The initial degradation step involves cleavage of the ester linkage, releasing 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate. [] 8:2 FTOH itself is further degraded to perfluorinated carboxylic acids (PFCAs), including perfluorooctanoic acid (PFOA). [] This suggests that 8:2 FT-HPO4 might ultimately contribute to environmental PFOA contamination.

Bioaccumulation Potential:

  • Studies have investigated the presence of 8:2 FT-HPO4 and its degradation products in various organisms, including fish, worms, and plants. [] The detection of 8:2 FT-HPO4 and its metabolites in these organisms suggests the potential for bioaccumulation in the food chain. However, more research is needed to understand the extent and significance of bioaccumulation of 8:2 FT-HPO4 specifically.

Analytical Methods:

  • Research efforts have focused on developing analytical methods for detecting and quantifying 8:2 FT-HPO4 in environmental and biological samples. [] These methods typically involve chromatography techniques coupled with mass spectrometry for sensitive and specific identification of the compound. The development of reliable analytical methods is crucial for monitoring the presence and fate of 8:2 FT-HPO4 in the environment.

Current Research Needs:

  • Further research is needed to fully understand the environmental and health impacts of 8:2 FT-HPO4. This includes investigating its degradation pathways in various environmental compartments, potential for long-range transport, and potential toxicity to organisms. Additionally, a better understanding of its sources and environmental release is crucial for developing effective mitigation strategies.

8:2 Fluorotelomer phosphate monoester is a compound belonging to the class of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). This compound is characterized by a fluorinated carbon chain, which contributes to its unique chemical properties, such as hydrophobicity and resistance to degradation. The molecular structure includes a phosphate group, which enhances its solubility in water compared to other fluorinated compounds. Due to these properties, 8:2 Fluorotelomer phosphate monoester is utilized in various industrial applications, particularly in products requiring oil and water repellency.

The specific mechanism of action of 8:2 monoPAP within biological systems is not fully understood. However, some potential mechanisms are being explored. One possibility is that 8:2 monoPAP disrupts cellular membranes due to its amphiphilic nature (having both water-loving and water-repelling regions) []. Another possibility is that it interferes with hormonal signaling or other biological processes by mimicking natural molecules [].

The chemical behavior of 8:2 Fluorotelomer phosphate monoester involves several key reactions:

  • Hydrolysis: In aqueous environments, the compound can undergo hydrolysis, leading to the formation of degradation products, including perfluoroalkyl acids. This transformation is significant as it highlights the potential environmental persistence of the compound and its derivatives .
  • Biotransformation: In biological systems, 8:2 Fluorotelomer phosphate monoester can be metabolized into other fluorinated compounds through enzymatic processes. Studies have shown that it can be converted into polyfluoroalkyl phosphate diesters and subsequently into perfluorinated carboxylic acids .

Research indicates that 8:2 Fluorotelomer phosphate monoester exhibits various biological activities, particularly concerning its ecological impact:

  • Toxicity: It has been associated with toxic effects on aquatic organisms, raising concerns about its environmental safety. The compound can bioaccumulate in living organisms, which may lead to adverse health effects over time .
  • Endocrine Disruption: Studies have suggested that 8:2 Fluorotelomer phosphate monoester may disrupt endocrine functions in certain species, indicating potential risks for wildlife and possibly humans .

The synthesis of 8:2 Fluorotelomer phosphate monoester typically involves several steps:

  • Fluorination: The initial step often includes the fluorination of a suitable precursor compound to introduce fluorinated carbon chains.
  • Phosphorylation: The resulting fluorinated alcohol is then reacted with phosphorus-containing compounds to form the phosphate ester.
  • Purification: The final product is purified through various methods such as distillation or chromatography to remove unreacted materials and by-products .

8:2 Fluorotelomer phosphate monoester finds applications across multiple industries:

  • Textile Treatment: It is commonly used in textile finishes to impart water and oil repellency.
  • Food Packaging: The compound is utilized in food packaging materials to prevent grease and moisture penetration.
  • Firefighting Foams: Its surfactant properties make it effective in firefighting foams, enhancing their performance in extinguishing flammable liquids .

Interaction studies involving 8:2 Fluorotelomer phosphate monoester have revealed insights into its environmental behavior:

Similar Compounds

Several compounds share structural similarities with 8:2 Fluorotelomer phosphate monoester. These include:

Compound NameDescription
6:2 Fluorotelomer phosphate monoesterSimilar structure but with a shorter fluorocarbon chain; shows different biological activity.
Perfluorooctanoic acidA well-known persistent environmental pollutant with significant bioaccumulation potential.
Perfluorobutanoic acidShorter-chain analog with distinct properties and lower toxicity compared to longer-chain PFAS.

Uniqueness of 8:2 Fluorotelomer Phosphate Monoester

What sets 8:2 Fluorotelomer phosphate monoester apart from these similar compounds is its specific balance between hydrophobicity and solubility due to its phosphate group. This unique combination allows for effective applications in both industrial processes and consumer products while posing distinct environmental challenges related to persistence and bioaccumulation.

Abiotic Degradation Processes

Hydrolytic Cleavage Kinetics

The hydrolytic transformation of 8:2 fluorotelomer phosphate monoester represents the primary abiotic degradation pathway under environmental conditions. Research indicates that 8:2 monoPAP undergoes hydrolysis to release 8:2 fluorotelomer alcohol through cleavage of the phosphate ester linkage . This hydrolytic process exhibits significant instability characteristics, with monoPAPs demonstrating rapid degradation in various solvent systems compared to their diester counterparts [2].

Kinetic studies reveal that 8:2 monoPAP hydrolysis follows first-order reaction kinetics under environmentally relevant conditions. The hydrolytic cleavage mechanism involves nucleophilic attack on the phosphorus center, leading to phosphate-oxygen bond scission and subsequent release of the fluorotelomer alcohol [3]. Laboratory investigations demonstrate that the hydrolysis rate is pH-dependent, with enhanced degradation under alkaline conditions. Commercial fluorotelomer-based polymers, which serve as precursors to monoPAPs, exhibit half-lives ranging from 55 to 89 years under circum-neutral conditions, while base-mediated hydrolysis significantly accelerates the process with half-lives of approximately 0.7 years at pH 12 [4].

The hydrolytic stability of 8:2 monoPAP varies considerably depending on environmental matrix conditions. Studies utilizing 8:2 fluorotelomer stearate monoester as a model compound demonstrate observed half-lives of 10.3 days in aerobic soil systems [5]. However, the rate of biotransformation substantially decreases after initial rapid degradation phases, with approximately 22% of the parent compound remaining after 80 days under laboratory conditions [6] [5]. The generated 8:2 fluorotelomer alcohol exhibits significantly faster subsequent degradation with half-lives of approximately 2 days due to rapid biodegradation processes [6] [5].

Environmental factors significantly influence hydrolytic cleavage kinetics. Temperature elevation accelerates hydrolysis rates following Arrhenius behavior, while the presence of dissolved organic matter and inorganic ions can either enhance or inhibit the degradation process. The hydrolytic pathway involves initial phosphate ester bond cleavage, followed by rapid partitioning of the released 8:2 fluorotelomer alcohol between aqueous and gaseous phases due to its semi-volatile nature [7] [8].

Photolytic Decomposition Mechanisms

Photolytic degradation of 8:2 fluorotelomer phosphate monoester occurs through both direct and indirect photochemical pathways. While the monoPAP itself shows limited direct photolysis susceptibility, the 8:2 fluorotelomer alcohol released through hydrolysis undergoes extensive photochemical transformation [9] [10]. The photolytic decomposition mechanism involves hydroxyl radical-mediated oxidation as the primary degradation pathway.

Aqueous photolysis studies demonstrate that 8:2 fluorotelomer alcohol, the primary hydrolysis product of 8:2 monoPAP, undergoes indirect photolysis with half-lives ranging from 0.83 ± 0.20 hours in 10 millimolar hydrogen peroxide solutions to 93.2 ± 10.0 hours in natural Lake Ontario water samples [9] [10]. The photolysis mechanism involves hydroxyl radical attack on the terminal alkyl chain, leading to formation of 8:2 fluorotelomer aldehyde as a transient intermediate, followed by oxidation to 8:2 fluorotelomer carboxylic acid and ultimately to perfluorooctanoic acid [9] [10].

Recent investigations utilizing far-UV radiation at 222 nanometers reveal enhanced photolytic decomposition of fluorotelomer-derived intermediates. While 8:2 fluorotelomer unsaturated carboxylic acid shows high susceptibility to direct photolysis under 222 nanometer irradiation, other fluorotelomer compounds including phosphate diesters demonstrate minimal degradation under these conditions [11] [12]. The photolytic mechanism under far-UV conditions involves decarboxylation and carbon-carbon bond cleavage, leading to formation of shorter-chain perfluorocarboxylic acids and fluoride ions [11] [12].

The photolytic decomposition pathway proceeds through multiple reaction steps. Initial hydroxyl radical attack generates fluorotelomer aldehyde intermediates, which undergo subsequent oxidation to carboxylic acid forms [9] [10]. The presence of nitrate enhances photolysis rates while dissolved organic carbon exhibits inhibitory effects on the degradation process [9] [10]. Solution conditions including pH, dissolved oxygen concentration, and presence of inorganic anions significantly influence photolytic transformation rates and product distributions [11] [12].

Biotic Transformation Pathways

Microbial Biodegradation in Aerobic/Anaerobic Conditions

Microbial biodegradation of 8:2 fluorotelomer phosphate monoester demonstrates significant dependence on oxygen availability and microbial community composition. Under aerobic conditions, the compound undergoes enhanced biotransformation through enzymatic hydrolysis followed by extensive oxidative metabolism of released fluorotelomer alcohol [13] [14]. Research indicates that aerobic biodegradation proceeds most efficiently with first-order rate constants of 6.10 × 10⁻² L·g-SS⁻¹·h⁻¹ compared to anoxic and anaerobic conditions [13] [15].

The aerobic biodegradation pathway involves initial enzymatic cleavage of the phosphate ester bond, releasing 8:2 fluorotelomer alcohol into the aqueous phase [16]. Subsequent microbial oxidation follows a β-oxidation-like mechanism involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes [14] [16]. The transformation proceeds through formation of 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer carboxylic acid, and 8:2 fluorotelomer unsaturated carboxylic acid as key intermediates [14] [16]. Under optimal aerobic conditions, perfluorocarboxylic acid formation reaches 11.12% of applied substrate within 24 hours, with perfluorooctanoic acid comprising 7.87% of the total transformation products [13] [15].

Anoxic biodegradation exhibits substantially reduced transformation rates with first-order rate constants of 1.24 × 10⁻² L·g-SS⁻¹·h⁻¹ [13] [15]. Under these conditions, perfluorocarboxylic acid formation decreases to 0.46% of applied substrate, indicating limited metabolic capacity for complete defluorination [13] [15]. The reduced oxygen availability limits enzymatic oxidation pathways, resulting in accumulation of partially transformed intermediates and decreased formation of terminal perfluorocarboxylic acid products [13] [15].

Anaerobic biodegradation proceeds through alternative metabolic pathways with first-order rate constants of 5.81 × 10⁻³ L·g-SS⁻¹·h⁻¹ [13] [15]. Perfluorocarboxylic acid formation under anaerobic conditions reaches 3.39% of applied substrate, suggesting the operation of reductive transformation mechanisms [13] [15]. Studies indicate that anaerobic degradation may involve alternative electron acceptors including nitrate, sulfate, and iron reducing conditions, each exhibiting distinct transformation product profiles [17] [18].

Microbial community structure significantly influences biodegradation efficiency. Activated sludge systems demonstrate superior transformation capacity compared to pure bacterial cultures, achieving three-fold higher degradation rates for related polyfluoroalkyl phosphate compounds [19] [18]. The presence of co-substrates enhances biodegradation extent and alters metabolite distribution patterns, indicating substrate-dependent microbial responses [19] [18].

Enzymatic Dephosphorylation Mechanisms

Enzymatic dephosphorylation represents the initial and rate-limiting step in the biotic transformation of 8:2 fluorotelomer phosphate monoester. The dephosphorylation process involves phosphatase enzymes that catalyze hydrolysis of phosphoric acid monoesters into inorganic phosphate and corresponding alcohols [20] [21]. Research indicates that the first step in monoPAP degradation involves hydrolysis of the phosphate headgroup to produce the corresponding fluorotelomer alcohol [21] [20].

Phosphatase-mediated dephosphorylation follows classical enzymatic kinetics with substrate binding, catalytic conversion, and product release steps [22] [20]. The enzymatic mechanism involves nucleophilic attack by activated water molecules on the phosphorus center, facilitated by metal cofactors in the enzyme active site [22] [20]. Studies demonstrate that purple acid phosphatases, which employ dinuclear metal centers, effectively catalyze hydrolysis of phosphate monoesters through coordinated metal ion activation [22] [20].

The enzymatic dephosphorylation kinetics exhibit pH dependence, with optimal activity typically observed under slightly alkaline conditions [22] [20]. Fluoride ions, which may be released during subsequent fluorotelomer degradation, demonstrate inhibitory effects on phosphatase activity through binding to metal cofactors in the enzyme active site [22] [20]. This feedback inhibition mechanism may regulate the overall transformation rate under conditions of high fluoride accumulation [22] [20].

Substrate specificity studies reveal that phosphatases demonstrate varying affinities for different polyfluoroalkyl phosphate esters. Chain length and degree of fluorination influence enzyme-substrate interactions, with shorter-chain compounds generally exhibiting higher transformation rates [21] [19]. The enzymatic dephosphorylation process shows independence from phosphate regulation in certain bacterial systems, suggesting the involvement of phosphate-insensitive phosphatases that facilitate continuous organophosphorus substrate utilization [23] [24].

Environmental factors including temperature, pH, and presence of metal ions significantly influence enzymatic dephosphorylation rates. Studies indicate that optimal enzymatic activity occurs within narrow pH and temperature ranges, with deviations leading to reduced transformation efficiency [21] [23]. The presence of competing substrates and enzyme inhibitors in environmental matrices may further modulate dephosphorylation kinetics under field conditions [21] [23].

Terminal Perfluorinated Carboxylic Acid Formation

Terminal PFCA Formation Pathways

The formation of terminal perfluorinated carboxylic acids from 8:2 fluorotelomer phosphate monoester proceeds through multiple interconnected pathways involving both abiotic and biotic transformation mechanisms. Following initial dephosphorylation, the released 8:2 fluorotelomer alcohol undergoes extensive metabolic transformation leading to perfluorooctanoic acid as the primary terminal product [16] [25]. The transformation pathway follows a β-oxidation-like mechanism that systematically removes two-carbon units from the fluorotelomer chain while preserving the perfluorinated portion [16] [25].

The terminal perfluorocarboxylic acid formation mechanism begins with oxidation of 8:2 fluorotelomer alcohol to 8:2 fluorotelomer aldehyde through alcohol dehydrogenase activity [14] [16]. Subsequent aldehyde dehydrogenase action converts the aldehyde to 8:2 fluorotelomer carboxylic acid, which undergoes hydrogen fluoride elimination to form 8:2 fluorotelomer unsaturated carboxylic acid [14] [16]. This unsaturated intermediate represents a critical branching point in the degradation pathway, leading to multiple terminal perfluorocarboxylic acid products through different transformation routes [14] [16].

The primary pathway for perfluorooctanoic acid formation involves enzymatic decarboxylation of 8:2 fluorotelomer unsaturated carboxylic acid, followed by defluorination and oxidation steps [14] [16]. Research demonstrates that the 8:2 fluorotelomer unsaturated carboxylic acid can undergo direct conversion to perfluorooctanoic acid through β-oxidation mechanisms, achieving formation yields approaching 100% under optimal aqueous photolysis conditions [26] [27]. Alternative pathways involve formation of shorter-chain perfluorocarboxylic acids including perfluoroheptanoic acid, perfluorohexanoic acid, and perfluoropentanoic acid through sequential carbon chain shortening processes [28] [29].

The relative distribution of terminal perfluorocarboxylic acid products depends on environmental conditions and transformation mechanisms. Atmospheric oxidation of fluorotelomer precursors typically yields 2-6% perfluorooctanoic acid formation efficiency, while aqueous phase transformations can achieve significantly higher yields [26] [30]. Studies indicate that perfluorooctanoic acid consistently represents the dominant terminal product, comprising 7.87% of applied substrate under aerobic conditions, while perfluorononanoic acid and shorter-chain homologs form in smaller quantities [13] [29].

XLogP3

4.5

Wikipedia

Perfluorodecyl phosphate

Use Classification

PFAS (n:2 FTOH mono-substituted phosphates, n=4)
PFAS -> Perfluorophosphates -> Surfactants
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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